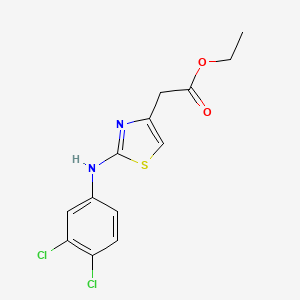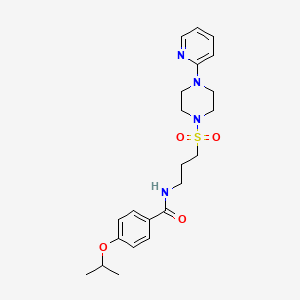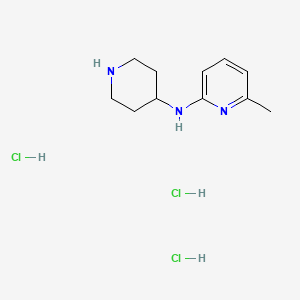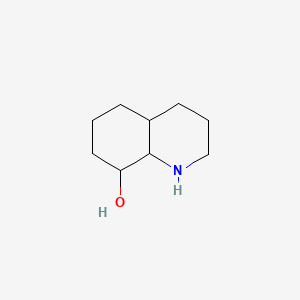![molecular formula C12H11NO4 B2922010 [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol CAS No. 874592-20-8](/img/structure/B2922010.png)
[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis and Steric Configurations : Research on furan compounds, such as the synthesis of furan derivatives with nitro and bromo substitutions, highlights the versatility of furan in organic synthesis. For example, the synthesis of cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids demonstrates the reactivity of furan derivatives in producing compounds with specific steric configurations, which could be analogously relevant for compounds like "[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol" (Hirao, Kato, & Kozakura, 1973).
- Reactions with Nucleophiles : The reactivity of furan compounds with nucleophiles was demonstrated through the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, showcasing the potential for furan-based molecules to participate in diverse chemical reactions, which may extend to this compound (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Photochemistry
- Paterno-Büchi Reaction : The Paterno-Büchi photochemical reaction involving 5-methyl-2-furylmethanol derivatives indicates the potential for furan-containing compounds to undergo photochemically induced transformations. Such reactions expand the toolkit for synthesizing complex molecular architectures, potentially including modifications of this compound (D’Auria & Racioppi, 2000).
Potential Biological Activity
- Anti-leishmanial Activity : The isolation and biological evaluation of 2-furyl(phenyl)methanol from natural sources against Leishmania donovani suggest the interest in furan derivatives for their potential bioactivities. While the direct activity of this compound isn't specified, the structural similarity warrants exploration for potential bioactivity (Deiva et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
Similar compounds have been found to display anti-biofilm activity and a tight-binding mode of action . This suggests that [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol may interact with its targets in a similar manner, leading to changes in the biochemical processes of the target organism.
Biochemical Pathways
The inhibition of pqsd, as seen in similar compounds, affects the production of signal molecules in pseudomonas aeruginosa . This could potentially disrupt the cell-to-cell communication and biofilm formation in this bacterium.
Result of Action
Similar compounds have shown promising results in inhibiting biofilm formation in pseudomonas aeruginosa , suggesting potential antimicrobial activity.
Properties
IUPAC Name |
[5-(2-methyl-3-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIZHZGKLNGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2921940.png)


![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2921944.png)
![2-Phenyl-5-sulfanylidene-3,7,8,9,10,11-hexahydropyrazolo[4,5]pyrimido[3,5-a]azepin-1-one](/img/structure/B2921945.png)

![5-Chloro-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2921947.png)
![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)

